molecular formula C11H10BrNS B3125934 4-Bromomethyl-5-methyl-2-phenylthiazole CAS No. 329977-09-5

4-Bromomethyl-5-methyl-2-phenylthiazole

Cat. No.: B3125934
CAS No.: 329977-09-5
M. Wt: 268.17 g/mol
InChI Key: OFWWAPGRYMFUGP-UHFFFAOYSA-N
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Description

4-Bromomethyl-5-methyl-2-phenylthiazole is a heterocyclic compound that contains a thiazole ring substituted with a bromomethyl group at the 4-position, a methyl group at the 5-position, and a phenyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromomethyl-5-methyl-2-phenylthiazole typically involves the bromination of 5-methyl-2-phenylthiazole. One common method includes the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production with high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

4-Bromomethyl-5-methyl-2-phenylthiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Substituted thiazoles with various functional groups.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrothiazole derivatives

Scientific Research Applications

4-Bromomethyl-5-methyl-2-phenylthiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromomethyl-5-methyl-2-phenylthiazole involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, leading to inhibition of enzyme activity or disruption of biological pathways. The thiazole ring’s aromaticity allows for π-π interactions with aromatic amino acids in proteins, further stabilizing the compound’s binding .

Comparison with Similar Compounds

Similar Compounds

    4-Chloromethyl-5-methyl-2-phenylthiazole: Similar structure with a chlorine atom instead of bromine.

    4-Methylthio-5-methyl-2-phenylthiazole: Contains a methylthio group instead of a bromomethyl group.

    5-Methyl-2-phenylthiazole: Lacks the bromomethyl substitution

Uniqueness

4-Bromomethyl-5-methyl-2-phenylthiazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for designing covalent inhibitors and probes in medicinal chemistry .

Properties

IUPAC Name

4-(bromomethyl)-5-methyl-2-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNS/c1-8-10(7-12)13-11(14-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWWAPGRYMFUGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=CC=C2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromomethyl-5-methyl-2-phenylthiazole
Reactant of Route 2
4-Bromomethyl-5-methyl-2-phenylthiazole
Reactant of Route 3
4-Bromomethyl-5-methyl-2-phenylthiazole

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